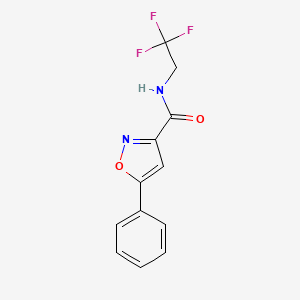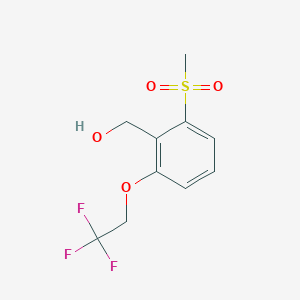
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.
Introduction of the Methylamino Group: The methylamino group is introduced via reductive amination, where a suitable amine is reacted with a carbonyl compound in the presence of a reducing agent.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(Dimethylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- 2-(3-(Ethylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- 2-(3-(Propylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
Uniqueness
2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[3-(methylamino)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-13-10-4-2-6-14(8-10)9-11(15)12-5-3-7-16-12;/h3,5,7,10,13H,2,4,6,8-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNORARYNNZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC(=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)




![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)
![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)



![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)


